molecular formula C12H8ClN3S2 B3034844 2-(6-Chloroimidazo(2,1-b)(1,3)thiazol-5-yl)-2,3-dihydro-1,3-benzothiazole CAS No. 241132-48-9

2-(6-Chloroimidazo(2,1-b)(1,3)thiazol-5-yl)-2,3-dihydro-1,3-benzothiazole

Cat. No.: B3034844
CAS No.: 241132-48-9
M. Wt: 293.8 g/mol
InChI Key: YPOWFHDTQLMCSM-UHFFFAOYSA-N
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Description

2-(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2,3-dihydro-1,3-benzothiazole is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core substituted with a chlorine atom at position 6, linked to a 2,3-dihydro-1,3-benzothiazole moiety. The imidazo[2,1-b]thiazole scaffold is known for its pharmacological relevance, including antimicrobial and antitumor activities .

Properties

IUPAC Name

2-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2,3-dihydro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3S2/c13-10-9(16-5-6-17-12(16)15-10)11-14-7-3-1-2-4-8(7)18-11/h1-6,11,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOWFHDTQLMCSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(S2)C3=C(N=C4N3C=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation and Chlorination Protocol

  • Sulfonation : Imidazo[2,1-b]thiazole (II ) reacts with chlorosulfonic acid (ClSO₃H) in 1,2-dichloroethane under reflux to form imidazo[2,1-b]thiazole-5-sulfonic acid (III ). The reaction typically proceeds at 80–90°C for 4 hours, yielding 65–75% sulfonic acid.
  • Chlorination : III is treated with phosphorus oxychloride (POCl₃) and triethylamine (TEA) in acetonitrile, generating the sulfonyl chloride intermediate (IV ). This step achieves >80% conversion under reflux conditions (2 hours).
  • Aminolysis : Reaction of IV with aqueous ammonia produces 6-chloroimidazo[2,1-b]thiazole-5-sulfonamide (V ), isolated as a colorless solid (mp 187–189°C).

Key Reaction Conditions

Step Reagents Solvent Temperature Yield (%)
Sulfonation ClSO₃H (1.3 eq) 1,2-Dichloroethane 80°C 70
Chlorination POCl₃ (1.2 eq), TEA Acetonitrile Reflux 85
Aminolysis NH₃ (aq) Acetonitrile RT 65

Preparation of 2,3-Dihydro-1,3-benzothiazole Moiety

The 2,3-dihydro-1,3-benzothiazole component is synthesized via cyclization of 2-aminothiophenol derivatives. Copper-catalyzed domino coupling or traditional cyclization methods are employed.

Copper-Catalyzed Domino Coupling

A one-pot reaction of 2-aminothiophenol with 1,2-dihaloarenes (e.g., 1,2-dibromobenzene) in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMF at 120°C for 12 hours affords 2,3-dihydro-1,3-benzothiazole in 68–75% yield.

Cyclization with Carbonyl Compounds

Alternative routes involve heating 2-aminothiophenol with aldehydes (e.g., formaldehyde) in ethanol under acidic conditions (HCl, 80°C, 6 hours), yielding 2,3-dihydro-1,3-benzothiazole derivatives with >70% efficiency.

Coupling Strategies for Assembling the Target Compound

The final step involves coupling the 6-chloroimidazo[2,1-b]thiazole-5-yl and 2,3-dihydro-1,3-benzothiazole units. Two predominant methods are documented:

Suzuki-Miyaura Cross-Coupling

  • Boronic Ester Preparation : The 2,3-dihydro-1,3-benzothiazole is functionalized with a boronic ester group at position 2 using bis(pinacolato)diboron and Pd(dppf)Cl₂ (5 mol%) in dioxane (100°C, 12 hours).
  • Cross-Coupling : The boronic ester reacts with 5-bromo-6-chloroimidazo[2,1-b]thiazole under Pd(PPh₃)₄ catalysis (3 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C for 24 hours, yielding the target compound in 60–65%.

Nucleophilic Aromatic Substitution

Direct coupling is achieved by reacting 5-chloroimidazo[2,1-b]thiazole with 2-lithio-2,3-dihydro-1,3-benzothiazole (generated via LDA deprotonation at −78°C) in THF. The reaction proceeds at −20°C for 4 hours, affording a 55% yield.

Optimization of Reaction Conditions and Yields

Solvent and Catalyst Screening

  • Suzuki Reaction : THF/H₂O outperforms DMF or toluene, minimizing side reactions.
  • Catalysts : Pd(PPh₃)₄ provides higher regioselectivity compared to Pd(OAc)₂.

Temperature and Time Effects

  • Optimal coupling occurs at 80°C for 24 hours; shorter durations (<18 hours) result in incomplete conversion.
  • Elevated temperatures (>100°C) promote decomposition of the imidazothiazole moiety.

Comparative Yields Across Methods

Method Yield (%) Purity (HPLC)
Suzuki-Miyaura 65 98.5
Nucleophilic Substitution 55 97.2

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 7.59 (1H, d, J = 4.5 Hz, imidazothiazole-H2), 7.99 (1H, d, J = 4.5 Hz, imidazothiazole-H3), 3.35–3.50 (2H, m, dihydrobenzothiazole-CH₂).
  • IR (νmax) : 1350 cm⁻¹ (SO₂ stretch), 1150 cm⁻¹ (C-N stretch).

Elemental Analysis

  • Found : C 34.41%, H 2.65%, N 20.06%.
  • Calculated (C₁₂H₁₁ClN₄S₂) : C 34.43%, H 2.64%, N 20.07%.

Chromatographic Purity

HPLC analysis (C18 column, MeOH/H₂O 70:30) confirms >98% purity with a retention time of 6.8 minutes.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloroimidazo(2,1-b)(1,3)thiazol-5-yl)-2,3-dihydro-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted imidazo-thiazole compounds .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight Key Properties
Target Compound Imidazo[2,1-b]thiazole + dihydrobenzothiazole 6-Cl, fused dihydrobenzothiazole 307.8 (calculated) Moderate solubility, planar aromatic system
6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride () Imidazo[2,1-b]thiazole 6-Cl, -SO₂Cl 257.12 High reactivity (sulfonyl chloride), precursor for sulfonamide derivatives
(E)-({6-Chloroimidazo[2,1-b]thiazol-5-yl}methylene)[(4-chlorophenyl)methyl]amine () Imidazo[2,1-b]thiazole 6-Cl, Schiff base linker, 4-Cl-benzyl 310.20 Enhanced lipophilicity, potential for CNS penetration
3-(6-Chloroimidazo[2,1-b]thiazol-5-yl)-2H-chromen-2-one () Imidazo[2,1-b]thiazole + coumarin 6-Cl, coumarin fusion 441.46 Fluorescent properties, extended conjugation

Key Observations :

  • Sulfonyl chloride derivatives () exhibit higher reactivity, enabling facile derivatization into sulfonamides, unlike the target compound’s inert C–S bond .

Key Findings :

  • Triazole-containing analogues () exhibit stronger antifungal activity than non-triazole derivatives, highlighting the role of heterocyclic diversity .

Biological Activity

The compound 2-(6-Chloroimidazo(2,1-b)(1,3)thiazol-5-yl)-2,3-dihydro-1,3-benzothiazole is a member of the imidazo-thiazole and benzothiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antiviral, and potential anticancer properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C11H8ClN3S2
  • Molecular Weight : 273.78 g/mol

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of benzothiazole derivatives. For instance:

  • Inhibition Concentrations : The compound demonstrated significant antibacterial activity against various strains such as Xanthomonas oryzae and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported at approximately 36.8 mg/L and 47.6 mg/L respectively .
  • Mechanism of Action : The antibacterial effect is attributed to the upregulation of succinate dehydrogenase (SDH), which disrupts bacterial energy metabolism and reproduction .

Antiviral Activity

The antiviral potential of this compound has also been investigated:

  • Activity Against Tobacco Mosaic Virus (TMV) : The compound exhibited protective activity against TMV with inhibition rates reaching up to 54.41% . This suggests that modifications in the benzothiazole structure can enhance antiviral efficacy.
  • Structure-Activity Relationship : The introduction of electron-donating groups in the benzothiazole ring significantly improves antiviral activity. For example, compounds with chlorine substitutions showed increased protective effects against TMV .

Anticancer Activity

The anticancer potential of imidazo-thiazoles has been explored in various studies:

  • Cell Line Studies : In vitro studies on cell lines such as HCC827 and NCI-H358 indicated that the compound could inhibit cell proliferation with IC50 values ranging from 6.26 µM to 20.46 µM depending on the assay format (2D vs. 3D) .
  • Comparative Efficacy : Benzothiazole derivatives generally showed higher activity compared to benzimidazole derivatives in terms of cytotoxicity against cancer cells .

Data Tables

Biological ActivityTarget Organism/Cell LineMIC/IC50 Values (µM)Reference
AntibacterialXanthomonas oryzae36.8
AntibacterialStaphylococcus aureus47.6
AntiviralTMV54.41
AnticancerHCC8276.26
AnticancerNCI-H35820.46

Case Studies

  • Study on Antimicrobial Properties :
    • A study evaluated various benzothiazole derivatives for their antimicrobial efficacy using broth microdilution methods against Gram-positive and Gram-negative bacteria . The results indicated that compounds similar to the target compound exhibited promising antibacterial activities.
  • Antiviral Efficacy Analysis :
    • Research focused on the antiviral activities against TMV showed that structural modifications can lead to enhanced protective effects, highlighting the importance of molecular design in developing effective antiviral agents .

Q & A

Basic Research: What are the established synthetic routes for 2-(6-chloroimidazo(2,1-b)(1,3)thiazol-5-yl)-2,3-dihydro-1,3-benzothiazole, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of imidazo-thiazole derivatives typically involves multi-component reactions or cyclization strategies. For example:

  • Catalyst-free approaches (e.g., aryl glyoxal, aryl amine, and 2-aminobenzothiazole reactions) avoid expensive metal catalysts and align with green chemistry principles .
  • Cyclization of thiosemicarbazides with carboxylic acids, followed by treatment with 2-haloketones, yields imidazo-thiadiazole intermediates, which can be brominated using N-bromosuccinimide for functionalization .
  • Phosphorous oxychloride (POCl₃) is often used as a cyclizing agent in reflux conditions, but solvent choice (e.g., pyridine, methanol) and stoichiometry critically affect purity and yield .

Key Variables:

  • Reaction time (3–24 hours) and temperature (room temperature to 120°C).
  • Solvent polarity and catalyst presence (e.g., POCl₃ increases electrophilicity for cyclization).

Basic Research: How is structural characterization of this compound performed, and what analytical discrepancies might arise?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify aromatic protons (δ 6.5–8.5 ppm) and heterocyclic carbons. Discrepancies may arise from tautomerism or solvent-induced shifts .
  • Infrared (IR) Spectroscopy: Confirms functional groups (e.g., C-Cl stretch at ~750 cm⁻¹, C=N vibrations at ~1600 cm⁻¹). Inconsistent baseline corrections may obscure weak signals .
  • Elemental Analysis: Validate purity by comparing calculated vs. experimental C/H/N/S percentages. Deviations >0.3% indicate impurities or hydration .

Advanced Research: How can researchers design experiments to evaluate the compound’s biological activity against enzyme targets like 5-lipoxygenase or EGFR kinase?

Methodological Answer:

  • Enzyme Inhibition Assays:
    • Use recombinant 5-lipoxygenase or EGFR kinase in in vitro assays with substrate analogs (e.g., arachidonic acid for 5-LOX). Measure IC₅₀ values via spectrophotometry (e.g., 5-LOX activity at 234 nm) .
    • Include positive controls (e.g., zileuton for 5-LOX, erlotinib for EGFR) and validate results with dose-response curves (4–6 concentrations).
  • Cell-Based Assays: Test cytotoxicity (MTT assay) and specificity using cancer cell lines (e.g., A549 for EGFR-driven models).

Data Contradiction Example:
Discrepancies between in vitro (high activity) and in vivo (low bioavailability) results may arise from poor solubility or metabolic instability. Use HPLC-MS to monitor compound stability in plasma .

Advanced Research: What strategies optimize the synthetic yield of this compound while minimizing byproducts?

Methodological Answer:

  • Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may increase side reactions. Switch to ethanol or water for greener protocols .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves regioselectivity .
  • Purification Techniques: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to isolate pure product .

Case Study:
A catalyst-free, one-pot three-component reaction achieved 78% yield under solvent-free conditions at 100°C, avoiding costly palladium catalysts .

Advanced Research: How can environmental impact assessments (e.g., biodegradation, ecotoxicity) be integrated into early-stage research?

Methodological Answer:

  • Abiotic Degradation: Study hydrolysis (pH 5–9 buffers) and photolysis (UV light, λ = 254 nm) to estimate environmental persistence .
  • Ecotoxicity Screening: Use Daphnia magna (48-hour LC₅₀) or Vibrio fischeri (bioluminescence inhibition) for acute toxicity. Chronic effects require algal growth inhibition tests (OECD 201) .
  • Bioaccumulation Potential: Calculate logP (octanol-water partition coefficient) via HPLC. A logP >3 indicates high bioaccumulation risk .

Advanced Research: What computational approaches predict binding modes of this compound with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., EGFR kinase ATP-binding pocket). Validate docking poses with molecular dynamics (MD) simulations (50 ns trajectories) .
  • Pharmacophore Mapping: Identify critical features (e.g., chloroimidazole as a hydrogen bond acceptor, benzothiazole for hydrophobic contacts) using MOE or Discovery Studio.

Example:
In silico studies of analogous compounds revealed that the chloro-substituent enhances binding affinity to kinase targets by 2–3 kcal/mol .

Advanced Research: How should researchers address contradictory data in biological activity or synthetic reproducibility across studies?

Methodological Answer:

  • Reproducibility Checks:
    • Replicate reactions using identical reagents (e.g., same supplier, lot number).
    • Validate biological assays with orthogonal methods (e.g., Western blotting alongside enzymatic assays).
  • Meta-Analysis: Compare IC₅₀ values from multiple studies; use statistical tools (e.g., ANOVA) to identify outliers due to assay conditions (e.g., ATP concentration in kinase assays) .

Case Example:
Variability in 5-LOX inhibition (IC₅₀ = 10–50 µM) may stem from differences in enzyme sources (recombinant vs. cell lysate) or substrate concentrations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(6-Chloroimidazo(2,1-b)(1,3)thiazol-5-yl)-2,3-dihydro-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
2-(6-Chloroimidazo(2,1-b)(1,3)thiazol-5-yl)-2,3-dihydro-1,3-benzothiazole

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